5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are found in various natural products and synthetic analogs . The structure of this compound includes a methoxy group at the 5th position and a methyl group at the 2nd position on the tetrahydroisoquinoline scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the reduction of isoquinoline derivatives using hydrogenation techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use catalysts such as palladium on carbon or platinum oxide under high pressure and temperature conditions to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon, platinum oxide.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitrones.
Reduction: Formation of decahydroisoquinoline.
Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which may contribute to its neuroprotective effects . The compound can also interact with enzymes and receptors involved in oxidative stress and inflammation, providing potential therapeutic benefits .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and methyl groups, but shares the core structure.
5-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methyl group at the 2nd position.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methoxy group at the 5th position.
Uniqueness: 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and methyl groups, which can influence its biological activity and chemical reactivity. These functional groups allow for specific interactions with biological targets and provide opportunities for further chemical modifications .
Properties
IUPAC Name |
5-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-7-6-10-9(8-12)4-3-5-11(10)13-2/h3-5H,6-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDCRSPHOQRDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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